REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[C:2]#[C:3][CH3:4].C(N(CC)CC)C.[OH:16]/[N:17]=[C:18](\Cl)/[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[F:25]>C(O)C>[CH2:7]([O:6][C:1]([C:2]1[C:18]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[F:25])=[N:17][O:16][C:3]=1[CH3:4])=[O:5])[CH3:8]
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Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
65.5 mL
|
Type
|
reactant
|
Smiles
|
C(C#CC)(=O)OCC
|
Name
|
|
Quantity
|
80.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
solution
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
( E )-
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
83.3 g
|
Type
|
reactant
|
Smiles
|
O\N=C(\C1=C(C=CC=C1)F)/Cl
|
Name
|
|
Quantity
|
44.6 mL
|
Type
|
reactant
|
Smiles
|
C(C#CC)(=O)OCC
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
( E )-
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O\N=C(\C1=C(C=CC=C1)F)/Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was then stirred for 48 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The mixture was then poured onto HCl (1.2 L)
|
Type
|
EXTRACTION
|
Details
|
extracted with tert-butyl methyl ether
|
Type
|
WASH
|
Details
|
The combined organic layers were then washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 9:1)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(=NOC1C)C1=C(C=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.6 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |